RKI-1447 - 1342278-01-6

RKI-1447

Catalog Number: EVT-281081
CAS Number: 1342278-01-6
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RKI-1447 is an inhibitor of the Rho-associated kinases ROCK1 and 2 (IC50s = 14.5 and 6.2 nM, respectively) that functions by binding to the ATP binding site of the kinase. In cancer cells, RKI-1447 at a concentration of 100 nM has been found to suppress the activation of ROCK substrates myosin light chain (MLC)-2 and the MLC phosphatase PP1 regulatory subunit MYPT1 without effect on the phosphorylation of Akt, MEK, or S6 kinase. Furthermore, it can prevent ROCK-mediated migration, invasion, and anchorage-independent growth of MDA-MB-231 breast cancer cells (IC50 = 709 nM).
RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site through interactions with the hinge region and the DFG motif. RKI-1447 suppressed phosphorylation of the ROCK substrates MLC-2 and MYPT-1 in human cancer cells.

Compound Description: This compound was investigated for its potential as an anti-MRSA (Methicillin-Resistant Staphylococcus aureus) agent. [] Molecular docking studies highlighted its strong binding affinity to specific MRSA proteins. []

Relevance: This compound, like the target compound 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea, contains a thiazole ring. This shared structural motif suggests potential similarities in their chemical properties and biological activities. []

Compound Description: This compound is a prodrug that is metabolized in vivo to its active diacid form, SR 121566. [] SR 121566 acts as a potent and long-acting non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa, demonstrating significant antithrombotic activity. []

Relevance: Both SR 121787 and the target compound, 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea, share the 1,3-thiazole-2-yl moiety as a central structural element. [] This structural similarity implies potential commonalities in their chemical reactivity and biological profiles.

3-((Substituted-Benzo[d]thiazol-2-ylamino)methyl)-5-(Pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione Derivatives

Compound Description: This series of Mannich base derivatives exhibited promising antimicrobial and anti-mycobacterial activities. [] Particularly, derivative 1c displayed encouraging anti-tubercular activity against Mycobacterium tuberculosis H37Ra. []

Relevance: While not structurally identical, this series of compounds shares the pyridine-4-yl and thiazole moieties present in 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea. [] The incorporation of these moieties into various heterocyclic systems highlights their potential significance in developing bioactive compounds.

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1, 3, 4-Oxadiazoles

Compound Description: This series of compounds was synthesized and evaluated for anti-tuberculosis and antioxidant activities. [] Notably, compound 4d showed excellent anti-TB activity, while compounds 4b and 4c exhibited promising antioxidant activity. []

Relevance: Although not structurally identical, this group of compounds and 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea both feature a pyridin-4-yl group within their structures. [] This shared feature suggests that the pyridin-4-yl moiety might contribute to potential biological activities.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-ones were designed as potential anticancer agents. [] Molecular docking studies using the HT-29 human colorectal adenocarcinoma cell line identified compounds 5Dh8, 5DF6, 5Db2, and 5Di9 as exhibiting promising anticancer activity. []

Relevance: These compounds share the thiazole and pyridine moieties with 1-(3-hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea. [] Although the pyridine attachment point differs slightly (pyridin-3-yl vs. pyridin-4-yl), the presence of these common heterocycles highlights their potential role in biological activity.

Overview

RKI-1447 is a potent inhibitor of the Rho-associated protein kinases, specifically targeting ROCK1 and ROCK2. These kinases play critical roles in various cellular processes, including cell migration, proliferation, and survival. RKI-1447 has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases characterized by abnormal cell behavior.

Source and Classification

RKI-1447 was developed as part of ongoing research into Rho kinase inhibitors, which are being explored for their anti-cancer properties. It belongs to a class of compounds known as small molecule inhibitors and is classified under protein kinase inhibitors. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth and metastasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of RKI-1447 involves a fragment-based drug design approach combined with X-ray crystallography to optimize its structure for enhanced potency against ROCK kinases. The synthetic pathway typically includes the following steps:

  1. Fragment Assembly: Initial small fragments that exhibit some activity against the target are identified and chemically modified.
  2. Linker Optimization: A linker is strategically introduced to connect different fragments, enhancing binding affinity.
  3. Final Compound Formation: The final compound is synthesized through a series of chemical reactions that ensure the desired functional groups are present.

The synthesis process is detailed in various studies, highlighting the careful selection of reagents and conditions that maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of RKI-1447 can be described as follows:

  • Chemical Formula: C19_{19}H21_{21}N5_{5}O
  • Molecular Weight: 335.41 g/mol
  • Structural Features: RKI-1447 contains a pyridine ring, a thiazole moiety, and a phenolic group which are crucial for its interaction with the ATP binding site of ROCK kinases.

The structure has been elucidated using techniques such as X-ray crystallography, revealing key interactions that contribute to its high inhibitory potency against ROCK1 and ROCK2 .

Chemical Reactions Analysis

Reactions and Technical Details

RKI-1447 undergoes specific chemical reactions that are essential for its activity:

  1. Binding Interaction: The compound binds to the ATP binding site of ROCK kinases through hydrogen bonds and van der Waals interactions.
  2. Inhibition Mechanism: Upon binding, RKI-1447 inhibits the phosphorylation of downstream targets such as myosin light chain 2 (MLC2) and myosin phosphatase target subunit 1 (MYPT1), disrupting signaling pathways involved in cell migration and invasion .

These reactions highlight the compound's mechanism as a Type I inhibitor, which directly competes with ATP for binding at the kinase active site.

Mechanism of Action

Process and Data

The mechanism of action of RKI-1447 involves several key processes:

  1. Inhibition of Kinase Activity: By binding to the active site of ROCK1 and ROCK2, RKI-1447 effectively prevents these kinases from phosphorylating their substrates.
  2. Impact on Cellular Functions: The inhibition leads to reduced cell migration, decreased proliferation, and increased apoptosis in cancer cells . This is particularly relevant in breast cancer models where RKI-1447 has demonstrated anti-tumor effects.
  3. Signal Pathway Modulation: RKI-1447 modulates various signaling pathways, including those involving N-MYC, which is critical for tumor growth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RKI-1447 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in DMSO (dimethyl sulfoxide) but may have limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but should be stored away from light to prevent degradation.
  • Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory techniques.

These properties are essential for understanding how RKI-1447 can be formulated for therapeutic use.

Applications

Scientific Uses

RKI-1447 has multiple applications in scientific research:

  1. Cancer Research: Its primary application is in oncology, where it is being studied for its ability to inhibit tumor growth and metastasis.
  2. Cell Biology Studies: Researchers use RKI-1447 to investigate the role of Rho-associated kinases in cellular processes such as migration, adhesion, and differentiation.
  3. Therapeutic Development: Ongoing studies aim to evaluate its efficacy in clinical settings for treating various cancers, potentially in combination with other therapies .
Chemical and Pharmacological Profile of RKI-1447

Molecular Structure and Synthesis Pathways

RKI-1447 (chemical name: N-[(3-hydroxyphenyl)methyl]-3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]urea) is a synthetic small molecule with the molecular formula C₁₆H₁₄N₄O₂S and a molecular weight of 326.37 g/mol. Its structure features a pyridylthiazole core linked to a 3-hydroxybenzyl group via a urea scaffold, which is critical for its kinase-binding activity [6] [8]. The canonical SMILES representation is O=C(NCC1=CC=CC(O)=C1)NC2=NC(=CS2)C3=CC=NC=C3, and the InChIKey is GDVRVPIXWXOKQO-UHFFFAOYSA-N [6] [9]. The synthesis involves a multi-step route starting from 4-pyridylthiazol-2-amine and 3-(aminomethyl)phenol, followed by urea bond formation under carbodiimide-mediated coupling conditions [6] [8]. Crystallographic studies confirm that the urea carbonyl and thiazole nitrogen atoms form hydrogen bonds with the hinge region of ROCK1, while the pyridyl group occupies a hydrophobic pocket near the DFG motif [1] [5].

  • Table 1: Key Molecular Identifiers of RKI-1447
    PropertyValue
    CAS Number1342278-01-6
    Molecular FormulaC₁₆H₁₄N₄O₂S
    Molecular Weight326.37 g/mol
    IUPAC Name1-[(3-hydroxyphenyl)methyl]-3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]urea
    XLogP1.8

Pharmacodynamics: ROCK1/ROCK2 Inhibition Kinetics

RKI-1447 is a potent ATP-competitive inhibitor of Rho-associated kinases ROCK1 and ROCK2, classified as a Type I kinase inhibitor due to its binding to the active kinase conformation. It exhibits IC₅₀ values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2 in cell-free assays using FRET-based kinase activity measurements [1] [4] [9]. The compound achieves inhibition by forming hydrogen bonds with the hinge residues (Leu205 and Asp208) of ROCK1 and hydrophobic interactions with the DFG motif (Phe327) [1] [5]. Functionally, RKI-1447 suppresses phosphorylation of ROCK substrates MYPT-1 (at Thr696) and MLC-2 (at Ser19) in breast cancer cells (MDA-MB-231) at concentrations as low as 100 nM, disrupting actin stress fiber formation induced by lysophosphatidic acid (LPA) [1] [5] [9]. In cellular migration assays, 1 µM RKI-1447 reduces invasion by >80% by inhibiting Rho-GTPase-driven cytoskeletal reorganization [1] [5].

  • Table 2: Kinase Inhibition Profile of RKI-1447
    ParameterROCK1ROCK2
    IC₅₀ (Cell-Free)14.5 nM6.2 nM
    Cellular IC₅₀ (pMYPT-1)100–250 nM50–150 nM
    Inhibition MechanismATP-competitiveATP-competitive

Selectivity Profiling Against Non-ROCK Kinases

RKI-1447 demonstrates high selectivity for ROCK1/2 over other kinases. At 1 µM, it inhibits PKA by 85.5%, PKN1/PRK1 by 80.5%, and p70S6K by 61.9%, but shows negligible activity (≤10% inhibition) against 15+ kinases, including AKT, MEK, S6K, PKCα, and mTOR [4] [9]. Selectivity was confirmed through kinase panel assays and cellular studies:

  • No suppression of phospho-AKT (Ser473), phospho-MEK (Ser298), or phospho-S6 kinase (Ser240/244) at 10 µM [1] [5].
  • No interference with PAK-mediated lamellipodia or filopodia formation induced by PDGF or bradykinin, confirming specificity for Rho/ROCK over Rac/PAK pathways [1] [5].The selectivity arises from RKI-1447’s binding to the unique hydrophobic pocket of ROCK1/2, which is absent in structurally divergent kinases like AKT [1] [9].
  • Table 3: Selectivity of RKI-1447 Against Non-ROCK Kinases (1 µM)
    KinaseInhibition (%)
    PKA85.5%
    PKN1/PRK180.5%
    p70S6K61.9%
    AKT156.0%
    MRCKa/CDC42BPA50.4%
    MEK<10%
    S6 Kinase<10%

Pharmacokinetic Properties: Solubility, Stability, and Bioavailability

Solubility: RKI-1447 is highly soluble in DMSO (65 mg/mL, 199.16 mM) but insoluble in water and ethanol. Formulations for in vivo studies use 5% DMSO in 40% PEG300/5% Tween-80 to achieve working concentrations of 10 mg/mL [9] [10]. The dihydrochloride salt form enhances aqueous solubility (3.99 mg/mL in water) [7].

Stability: The compound remains stable for ≥36 months when stored lyophilized at -20°C. In solution (DMSO), it retains activity for 1 month at -20°C but degrades after multiple freeze-thaw cycles [8] [10].

Bioavailability: Although oral bioavailability data is limited, intraperitoneal administration (200 mg/kg/day) in transgenic mice (MMTV/neu model) yields significant antitumor efficacy: 87% inhibition of mammary tumor growth and 7.7-fold reduction in tumor volume after 14 days. No weight loss was observed, indicating tolerability [1] [9].

  • Table 4: Pharmacokinetic Properties of RKI-1447
    PropertyValueConditions
    Solubility in DMSO65 mg/mL (199.16 mM)25°C
    Solubility in WaterInsoluble25°C; improved with salt forms
    Storage Stability36 months (lyophilized)-20°C, desiccated
    In Vivo Efficacy87% tumor growth inhibition200 mg/kg/day, i.p., 14 days

Comprehensive Compound Synonyms

SynonymSource
RKI 1447 [7] [10]
RKI1447 [6] [9]
1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea [8]
N-[(3-Hydroxyphenyl)methyl]-N'-[4-(4-pyridinyl)-2-thiazolyl]urea [7]
CHEMBL3218011 [6]
ROCK Inhibitor XIII [10]

Properties

CAS Number

1342278-01-6

Product Name

RKI-1447

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22)

InChI Key

GDVRVPIXWXOKQO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

RKI-1447; RKI1447; RKI 1447. ROCK Inhibitor XIII.

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.